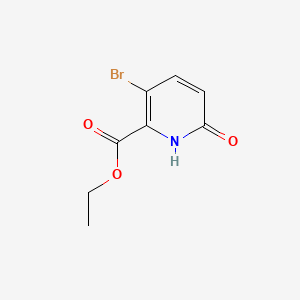

Ethyl 3-bromo-6-hydroxypicolinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

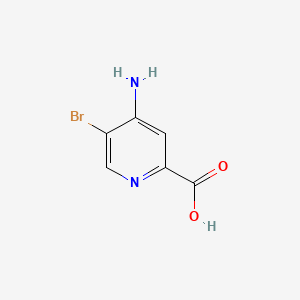

Ethyl 3-bromo-6-hydroxypicolinate is a chemical compound with the CAS Number: 1214377-79-3 . It has a molecular weight of 246.06 and its IUPAC name is ethyl 3-bromo-6-hydroxy-2-pyridinecarboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 3-bromo-6-hydroxypicolinate is 1S/C8H8BrNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-4H,2H2,1H3,(H,10,11) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.科学的研究の応用

Synthesis and Biological Evaluation

One study discussed the synthesis of bromophenol derivatives with a cyclopropyl moiety, observing their effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These findings suggest potential applications in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

Radiopharmaceutical Applications

Another research avenue explored the synthesis of [Tetrazoyl-11C]LY202157 for in vivo studies of the NMDA receptor channel complex, showcasing the use of bromo precursors in the preparation of radiopharmaceuticals (Ponchant et al., 2000).

Chemical Synthesis and Analysis

Research into the synthesis of new derivatives of 6-phenylcomanic acid highlighted the versatility of such compounds in organic synthesis, further expanding the toolkit available for chemical synthesis and analysis (Usachev et al., 2009).

Crystallographic Studies

The synthesis and crystallographic analysis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate provided insights into molecular structures, facilitating the development of novel compounds with potential pharmaceutical applications (Luo et al., 2019).

Natural Product Research

The isolation of nitrogen-containing bromophenols from marine red algae and their evaluation as potent scavengers of radicals indicate the role of brominated compounds in developing natural antioxidants for food and pharmaceutical applications (Li et al., 2012).

Radical Cyclisation in Organic Chemistry

The use of 2-(2-bromophenyl)ethyl groups in radical cyclisation reactions onto azoles for synthesizing heterocycles underlines the importance of bromo derivatives in creating complex molecular structures, which is crucial for pharmaceutical synthesis and material science (Allin et al., 2005).

Safety and Hazards

The safety data sheet for Ethyl 3-bromo-6-hydroxypicolinate indicates that it is a dangerous compound . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and the compound should be handled only in a well-ventilated area .

作用機序

Target of Action

It’s worth noting that brominated compounds often interact with various biological targets due to their high reactivity .

Mode of Action

Brominated compounds like this often undergo nucleophilic substitution reactions . In such reactions, a nucleophile, a species rich in electrons, attacks an electrophilic carbon bearing the bromine atom, leading to the substitution of the bromine .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a popular method for forming carbon-carbon bonds, which is a crucial process in organic synthesis .

Result of Action

The compound’s bromine atom can be replaced through nucleophilic substitution, potentially leading to the formation of new compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-bromo-6-hydroxypicolinate . For instance, the presence of other reactive species in the environment could affect the compound’s reactivity. Additionally, factors such as temperature, pH, and the presence of light could influence the stability of the compound .

特性

IUPAC Name |

ethyl 3-bromo-6-oxo-1H-pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-4H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYJORIDPWCWOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=O)N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673292 |

Source

|

| Record name | Ethyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-6-hydroxypicolinate | |

CAS RN |

1214377-79-3 |

Source

|

| Record name | Ethyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)

![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)